N'-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Overview
Description
N’-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are known for their versatility and are widely used in various fields such as coordination chemistry, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Schiff bases, including this compound, are investigated for their pharmacological properties, such as antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets through the hydrazone group. This group can form stable complexes with metal ions, which can then interact with biological molecules or catalyze specific reactions. The pyrazole ring also contributes to the compound’s ability to participate in various chemical reactions, enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N’-[(E)-(4-tert-butylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the tert-butylphenyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar Schiff base hydrazones and contributes to its specific applications and properties .
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-9-14(19-18-11)15(21)20-17-10-12-5-7-13(8-6-12)16(2,3)4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRFUIDKZOMHA-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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